molecular formula C20H28N2O2 B13445393 4-Hydroxyprostanozol-17-ketone

4-Hydroxyprostanozol-17-ketone

Cat. No.: B13445393
M. Wt: 328.4 g/mol
InChI Key: PYOPWRJXNRFQKF-UGNMPKRJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Hydroxyprostanozol-17-ketone involves several synthetic routes. One common method is the oxidation of secondary alcohols, which can be achieved using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the ozonolysis of alkenes, where ozone (O3) is used to cleave the double bonds, followed by reductive workup to yield the desired ketone .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyprostanozol-17-ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like halides (Cl-, Br-), amines (NH2-)

Major Products Formed

Scientific Research Applications

4-Hydroxyprostanozol-17-ketone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4-Hydroxyprostanozol-17-ketone involves its interaction with specific molecular targets. The hydroxyl group allows the compound to form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

(2R,18S)-9-hydroxy-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one

InChI

InChI=1S/C20H28N2O2/c1-19-8-7-14-12(13(19)5-6-16(19)23)3-4-15-18(24)17-11(10-21-22-17)9-20(14,15)2/h10,12-15,18,24H,3-9H2,1-2H3,(H,21,22)/t12?,13?,14?,15?,18?,19-,20+/m0/s1

InChI Key

PYOPWRJXNRFQKF-UGNMPKRJSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4[C@@]3(CC5=C(C4O)NN=C5)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC5=C(C4O)NN=C5)C

Origin of Product

United States

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